(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Description
The compound "(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring a bicyclic thieno[3,4-d]thiazole core modified with a sulfone group (5,5-dioxido), an aminophenyl linker, and a piperazine moiety substituted with a 2-methoxyphenyl group.
Properties
IUPAC Name |
[4-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-31-20-5-3-2-4-19(20)26-10-12-27(13-11-26)22(28)16-6-8-17(9-7-16)24-23-25-18-14-33(29,30)15-21(18)32-23/h2-9,18,21H,10-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERPDBCZXKIVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC5CS(=O)(=O)CC5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone , with CAS Number 866865-12-5 , is a novel derivative exhibiting a range of biological activities. This article reviews the compound's pharmacological properties based on recent studies and findings.
Structural Overview
The compound features a complex structure that includes a thieno[3,4-d]thiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 474.6 g/mol .
Biological Activities
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Anticancer Activity :
- Recent studies indicate that compounds containing the thiazole ring demonstrate significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth .
- In vitro assays have demonstrated that similar compounds exhibit cytotoxic effects against HeLa cells and other cancer types .
- Antimicrobial Properties :
- Neuroprotective Effects :
Research Findings and Case Studies
The biological activity of this compound is largely attributed to its structural components:
- The thiazole moiety contributes to its ability to interact with biological targets such as enzymes and receptors.
- The piperazine ring is known to enhance the solubility and bioavailability of the compound, facilitating its therapeutic effects.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated efficacy against certain bacterial strains, suggesting potential use as an antibacterial agent.
- Neuropharmacological Effects : The piperazine moiety is often associated with central nervous system activity, indicating potential applications in treating neurological disorders.
Case Studies
-
Anticancer Activity :
- A study investigating the effects of thiazole derivatives on cancer cells found that compounds structurally similar to (4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone induced apoptosis in breast cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy :
- Neuropharmacological Studies :
Comparison with Similar Compounds
Table 1: Thienothiazole vs. Thiadiazole Properties
Piperazine Moieties: Substituent Effects
The piperazine group in the target compound is substituted with a 2-methoxyphenyl group, contrasting with nitrophenyl or fluorophenyl substituents in pyrazole derivatives (e.g., 5a in ). Key comparisons include:
- Electronic Profile : The 2-methoxyphenyl group is electron-donating, increasing the basicity of the piperazine nitrogen compared to electron-withdrawing nitro groups in 5a . This could enhance interactions with serotonin or dopamine receptors.
- Synthetic Accessibility : Piperazine coupling in the target compound may resemble methods used for pyrazole derivatives in , where triethylamine and THF facilitate nucleophilic substitutions .
Aminophenyl Linkers vs. Azo Linkages
The aminophenyl linker in the target compound differs from azo-containing thiazolidinones (e.g., compound 18 in ).
- Stability : Azo linkages (N=N) in 18 are prone to reductive cleavage, whereas the stable C-N bond in the target compound may improve metabolic stability.
- Biological Activity: Thiazolidinones with azo linkages exhibit antimicrobial activity (e.g., MIC values of 8–32 µg/mL against S. aureus), suggesting the target compound could share similar efficacy but with enhanced CNS targeting due to the piperazine moiety .
Q & A
Q. How can a conceptual framework guide the design of mechanistic studies?
- Methodological Answer : Align experiments with established theories, such as structure-activity relationships (SAR) for piperazine-containing compounds. For example, test hypotheses about the role of the 2-methoxyphenyl group in modulating receptor affinity by synthesizing analogs with varying substituents and comparing IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
